Cas no 148491-07-0 (N,N-dibenzyl-3-bromoaniline)

N,N-Dibenzyl-3-bromoaniline is a brominated aniline derivative featuring dibenzyl substitution on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the bromine atom at the meta position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The dibenzyl groups enhance steric hindrance, which can influence selectivity in catalytic transformations. Its stable crystalline form ensures ease of handling and storage. This reagent is valued for its synthetic flexibility and utility in constructing complex nitrogen-containing frameworks.
N,N-dibenzyl-3-bromoaniline structure
N,N-dibenzyl-3-bromoaniline structure
Product name:N,N-dibenzyl-3-bromoaniline
CAS No:148491-07-0
MF:C20H18BrN
MW:352.267624378204
CID:1319762
PubChem ID:18692655

N,N-dibenzyl-3-bromoaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, N-(3-bromophenyl)-N-(phenylmethyl)-
    • N,N-DIBENZYL-3-BROMOANILINE
    • 3-(N,N-dibenzylamino)bromobenzene
    • 3-bromo-N,N-Dibenzyl-aniline
    • MFCD11226605
    • E75286
    • LETHNKDTJWYRTF-UHFFFAOYSA-N
    • 148491-07-0
    • n,n-dibenzyl-3-bromobenzenamine
    • MFCD21090540
    • BS-46327
    • SCHEMBL1859320
    • AKOS015947854
    • DB-114928
    • N,N-dibenzyl-3-bromoaniline
    • Inchi: InChI=1S/C20H18BrN/c21-19-12-7-13-20(14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2
    • InChI Key: LETHNKDTJWYRTF-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)Br

Computed Properties

  • Exact Mass: 351.06234
  • Monoisotopic Mass: 351.06226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24

N,N-dibenzyl-3-bromoaniline Security Information

N,N-dibenzyl-3-bromoaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1230556-5g
N,N-Dibenzyl-3-bromoaniline
148491-07-0 95%
5g
$700 2024-06-03
TRC
B426925-50mg
N,N-dibenzyl-3-bromoaniline
148491-07-0
50mg
$ 70.00 2022-06-07
Aaron
AR01KLQS-100mg
N,N-Dibenzyl-3-bromoaniline
148491-07-0 97%
100mg
$43.00 2023-12-16
Ambeed
A1374826-1g
N,N-Dibenzyl-3-bromoaniline
148491-07-0 97%
1g
$88.0 2025-03-05
Ambeed
A1374826-5g
N,N-Dibenzyl-3-bromoaniline
148491-07-0 97%
5g
$308.0 2025-03-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GL316-200mg
N,N-dibenzyl-3-bromoaniline
148491-07-0 97%
200mg
396.0CNY 2021-07-14
TRC
B426925-100mg
N,N-dibenzyl-3-bromoaniline
148491-07-0
100mg
$ 95.00 2022-06-07
Aaron
AR01KLQS-1g
N,N-Dibenzyl-3-bromoaniline
148491-07-0 97%
1g
$106.00 2025-02-11
1PlusChem
1P01KLIG-250mg
N,N-Dibenzyl-3-bromoaniline
148491-07-0 97%
250mg
$49.00 2024-06-20
abcr
AB570088-1g
N,N-Dibenzyl-3-bromoaniline; .
148491-07-0
1g
€287.50 2024-08-02

Additional information on N,N-dibenzyl-3-bromoaniline

N,N-Dibenzyl-3-bromoaniline (CAS No. 148491-07-0): A Versatile Building Block in Organic Synthesis

N,N-Dibenzyl-3-bromoaniline (CAS No. 148491-07-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This brominated aniline derivative, characterized by its dibenzyl substitution, serves as a critical intermediate in the synthesis of complex molecules. Its unique structural features, including the 3-bromo substituent and N,N-dibenzyl groups, make it a valuable scaffold for designing novel compounds with potential applications in drug discovery and material science.

The compound's CAS registry number (148491-07-0) is a key identifier for researchers and manufacturers, ensuring precise communication across scientific databases. In recent years, the demand for N,N-dibenzyl-3-bromoaniline has surged due to its role in cross-coupling reactions, particularly in palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many FDA-approved drugs.

One of the most searched questions related to this compound is: "What are the applications of N,N-dibenzyl-3-bromoaniline in medicinal chemistry?" Studies highlight its utility in synthesizing kinase inhibitors and GPCR modulators, which are hot topics in oncology and neuroscience research. Additionally, its bromine atom offers a handle for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.

From an SEO perspective, terms like "synthesis of N,N-dibenzyl-3-bromoaniline", "buy CAS 148491-07-0", and "brominated aniline derivatives" are frequently queried by organic chemists and procurement specialists. The compound's compatibility with green chemistry principles is another trending topic, as researchers seek sustainable alternatives to traditional halogenation methods.

In material science, N,N-dibenzyl-3-bromoaniline has been explored for its potential in organic electronics, particularly in the development of OLEDs and conductive polymers. Its aromatic system and electron-rich nitrogen contribute to charge transport properties, aligning with the growing interest in flexible and lightweight electronic devices.

Quality control is paramount for this compound, with analytical techniques like HPLC, NMR, and mass spectrometry ensuring purity and consistency. Suppliers often emphasize batch-to-batch reproducibility, a critical factor for industrial-scale applications. Regulatory compliance, including REACH and GMP standards, further underscores its commercial viability.

In summary, N,N-dibenzyl-3-bromoaniline (CAS No. 148491-07-0) is a multifaceted compound bridging academia and industry. Its relevance in drug development, catalysis, and advanced materials ensures its continued prominence in scientific literature and patent filings. As synthetic methodologies evolve, this bromoaniline derivative will likely remain a cornerstone in innovative chemical research.

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Amadis Chemical Company Limited
(CAS:148491-07-0)N,N-dibenzyl-3-bromoaniline
A1228239
Purity:99%
Quantity:5g
Price ($):472